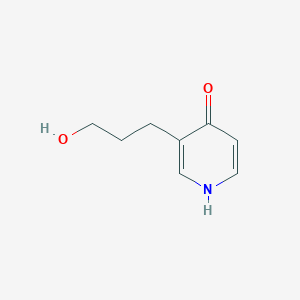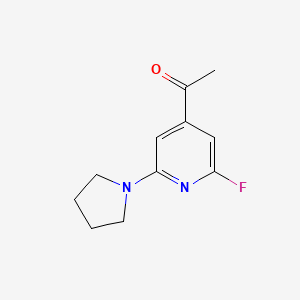
3-(3-Hydroxypropyl)pyridin-4-ol
説明
“3-(3-Hydroxypropyl)pyridin-4-ol” is a pyridine alkaloid. It is a heterocyclic compound with the empirical formula C8H11NO2 and a molecular weight of 153.18 . It is generally a colorless or slightly yellow solid .
Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxypropyl)pyridin-4-ol” is represented by the SMILES string OCCCc1cnccc1O . The InChI key is QUIBROFPPNWBPO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(3-Hydroxypropyl)pyridin-4-ol” is a solid . It is soluble in some organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .科学的研究の応用
Formation in Food Products
3-(3-Hydroxypropyl)pyridin-4-ol, a derivative of pyridin-3-ol, is found to form in food products through the conversion of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This transformation predominantly occurs at neutral pH values and is influenced by reaction times and temperature, highlighting a pathway for pyridin-3-ols formation in foods during thermal processing (Hidalgo et al., 2020).
Synthesis of Schiff Base Ligands
In the field of chemistry, 3-(3-Hydroxypropyl)pyridin-4-ol derivatives are synthesized for creating Schiff base ligands, which have applications in forming complexes with metal ions like copper. These complexes demonstrate importance in coordination chemistry and can be used for various chemical applications (Keypour et al., 2015).
Biotechnological Applications
The compound also finds relevance in biotechnology. Burkholderia sp. MAK1, capable of using pyridin-2-ol as a carbon and energy source, has shown the potential to convert various pyridine derivatives into hydroxylated forms. This bioconversion process presents a promising method for preparing various pyridinols, which are valuable intermediates in chemical industry and pharmaceutical product synthesis (Stankevičiūtė et al., 2016).
In Molecular Recognition and Supramolecular Chemistry
The molecule is also studied for its role in molecular recognition and supramolecular chemistry. Co-oligomers involving pyridone and pyridine rings, related to 3-(3-Hydroxypropyl)pyridin-4-ol, have been found to undergo transformation by saccharide recognition. This indicates its potential application in the development of molecular sensors and in studying carbohydrate-protein interactions (Abe et al., 2008).
Antimicrobial and Antifouling Properties
A study on marine-derived fungi revealed the isolation of a new pyridine derivative, closely related to 3-(3-Hydroxypropyl)pyridin-4-ol, which demonstrated weak antimicrobial activity and strong antifouling activity. This indicates potential applications in developing new antimicrobial and antifouling agents (Nong et al., 2014).
Synthesis of Enantiopure Pyridines
The compound also plays a role in the synthesis of enantiopure pyridines, which are important in medicinal chemistry for the development of biologically significant molecules. These pyridines can be utilized as building blocks in the synthesis of a range of bioactive compounds (Husain et al., 2011).
In Analytical Chemistry
3-(3-Hydroxypropyl)pyridin-4-ol related compounds are studied in analytical chemistry for understanding molecular structure and tautomerism. NMR spectroscopic studies have been conducted to analyze the structure and properties of such compounds, contributing to the understanding of chemical bonding and molecular interactions (Vögeli & Philipsborn, 1973).
Magnetic and Optical Properties
The compound is involved in the creation of lanthanide clusters with magnetic and optical properties. These clusters have applications in materials science, particularly in areas like photoluminescence and single-molecule magnetism (Alexandropoulos et al., 2011).
特性
IUPAC Name |
3-(3-hydroxypropyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-1-2-7-6-9-4-3-8(7)11/h3-4,6,10H,1-2,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBROFPPNWBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673592 | |
| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)pyridin-4-ol | |
CAS RN |
1203499-54-0 | |
| Record name | 4-Hydroxy-3-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Hydroxypropyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















